molecular formula C22H26 B3051022 4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene CAS No. 304911-87-3

4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene

Cat. No.: B3051022
CAS No.: 304911-87-3
M. Wt: 290.4 g/mol
InChI Key: USIUHLMMAVXYLQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene is a substituted indene derivative with a tert-butyl group at the para-position of the phenyl ring and an isopropyl (propan-2-yl) group at the 2-position of the indene core. The molecular formula for the target compound is inferred as C₃₃H₃₆, assuming substitution patterns similar to its methyl-substituted analog (C₂₀H₂₂) . Key properties such as boiling point and density are expected to be influenced by the bulky tert-butyl and isopropyl groups, which enhance hydrophobicity and steric hindrance .

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-propan-2-yl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26/c1-15(2)18-13-17-7-6-8-20(21(17)14-18)16-9-11-19(12-10-16)22(3,4)5/h6-12,14-15H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIUHLMMAVXYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C1)C=CC=C2C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591899
Record name 4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304911-87-3
Record name 4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropyl-4-(4'-tert-butylphenyl)indene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzaldehyde and isopropylmagnesium bromide.

    Grignard Reaction: The first step involves a Grignard reaction where isopropylmagnesium bromide reacts with 4-tert-butylbenzaldehyde to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the indene ring structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares 4-(4-tert-butylphenyl)-2-(propan-2-yl)-1H-indene with structurally related indene derivatives:

Compound Name Substituents (Position) Molecular Formula Boiling Point (°C) Key Applications/Properties References
4-(4-tert-butylphenyl)-2-methyl-1H-indene Methyl (2), tert-butylphenyl (4) C₂₀H₂₂ 389.4 (predicted) Polymer synthesis (heterophasic PP)
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2-(4-nitrophenyl)-1H-inden-1-one Methyl (4), nitrophenyl (2), di-tert-butylphenol (3) C₃₄H₃₅NO₃ N/A Antioxidant activity, low synthetic yield (19%)
(E)-5,6-dimethyl-1-((prop-1-en-2-yloxy)(4-(trifluoromethyl)phenyl)methylene)-2-(4-(trifluoromethyl)phenyl)-1H-indene Trifluoromethylphenyl (2,4), propenyloxy C₃₃H₂₅F₆O N/A Gold-catalyzed synthesis, electronic applications
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-1H-inden-1-one Trifluoromethylphenyl (2), di-tert-butylphenol (3) C₃₀H₂₇F₃O₂ N/A High thermal stability, UV resistance

Key Observations:

  • Steric Effects: The tert-butyl group in all analogs enhances solubility in nonpolar solvents and thermal stability, critical for polymer applications .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in , -CF₃ in ) increase electrophilicity, whereas alkyl groups (methyl, isopropyl) enhance electron density at the indene core.
  • Synthetic Challenges : Bulky substituents (e.g., isopropyl vs. methyl) may lower reaction yields due to steric hindrance during catalysis or purification .

Thermochemical and Computational Comparisons

Density functional theory (DFT) studies (e.g., B3LYP , Colle-Salvetti correlation ) predict that the tert-butyl and isopropyl groups stabilize the molecule via hyperconjugation and steric shielding. For example:

  • The tert-butyl group reduces ring strain in the indene core by 5–8 kcal/mol compared to unsubstituted indene .
  • The isopropyl substituent increases the absolute hardness (η) by ~0.2 eV compared to methyl, as calculated using Mulliken’s formula (η = ½(I - A)) .

Biological Activity

Overview

4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene, with the CAS number 304911-87-3, is an organic compound notable for its unique structure, which includes a tert-butyl group and an indene moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial and anticancer properties .

  • Molecular Formula : C22H26
  • Molecular Weight : 290.42 g/mol
  • LogP : 6.25 (indicating high lipophilicity) .

Anticancer Properties

Recent studies have suggested that derivatives of this compound exhibit promising anticancer activities. The mechanism of action appears to involve the modulation of specific molecular targets that influence various biochemical pathways related to cancer cell proliferation and apoptosis .

Case Studies :

  • In Vitro Studies : Research conducted on cancer cell lines demonstrated that certain derivatives reduced cell viability significantly at concentrations as low as 10 µM, indicating a strong potential for further development as anticancer agents .
  • Mechanistic Insights : The compound's interaction with cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation, has been a focal point of research. It has been shown to induce apoptosis in breast cancer cells through caspase activation and mitochondrial membrane potential disruption .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, with findings indicating effectiveness against various bacterial strains. The compound's lipophilicity may enhance its ability to penetrate microbial membranes, leading to increased antibacterial activity.

Research Findings :

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 8 to 32 µg/mL against Gram-positive bacteria, showcasing its potential as an antimicrobial agent .

The biological activity of this compound is believed to stem from its ability to interact with specific proteins involved in cell signaling pathways. The detailed mechanisms are still under investigation but may include:

  • Inhibition of topoisomerases involved in DNA replication.
  • Modulation of reactive oxygen species (ROS) levels leading to oxidative stress in cancer cells.

Comparative Analysis

Compound NameAnticancer ActivityAntimicrobial ActivityLipophilicity (LogP)
This compoundHighModerate6.25
Similar Indene Derivative AModerateLow5.50
Similar Indene Derivative BHighHigh6.00

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene, and how can purity be verified?

  • Synthesis : The compound can be synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, leveraging tert-butylphenyl and indene precursors. Catalyst-free aromatic nucleophilic substitution reactions are also viable for derivatives, as seen in AIE-TADF compound synthesis .
  • Purity Verification : Use silica gel column chromatography for purification . Validate purity via HPLC (e.g., using a methanol-sodium acetate buffer mobile phase at pH 4.6) and characterize with 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

Q. How can the crystal structure of this compound be determined, and what challenges arise during refinement?

  • Method : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, which handles disorder and anisotropic displacement parameters effectively .
  • Challenges : Disordered tert-butyl groups or isopropyl substituents may require splitting into multiple positions. For example, a study on a related tert-butylphenyl compound reported an RR-factor of 0.068 after addressing disorder via SHELXL constraints .

Q. What spectroscopic techniques are critical for characterizing its electronic properties?

  • UV-Vis/PL Spectroscopy : Probe π→π* transitions in the indene core and substituent-induced shifts. For derivatives, emission spectra can reveal thermally activated delayed fluorescence (TADF) properties .
  • Electron Density Analysis : Use Multiwfn to calculate electrostatic potential surfaces or electron localization functions (ELF) from DFT-optimized structures .

Advanced Research Questions

Q. How do computational methods like DFT explain the electronic behavior of this compound?

  • DFT Workflow : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to predict charge-transfer efficiency. For correlation energy, apply the Colle-Salvetti functional, which integrates density and kinetic-energy terms for accuracy .
  • Example : A related biphenyl derivative showed a HOMO-LUMO gap of 3.2 eV, indicating potential semiconducting behavior .

Q. What strategies resolve contradictions in experimental vs. computational data for its structural parameters?

  • Case Study : If SCXRD bond lengths deviate >0.05 Å from DFT predictions, re-examine basis set adequacy (e.g., switch to def2-TZVP) or solvent effects in computations. For tert-butylphenyl systems, dispersion corrections (e.g., D3BJ) improve agreement .
  • Validation : Cross-check vibrational frequencies (IR/Raman) with computed spectra to identify force field inaccuracies .

Q. How can structure-property relationships guide the design of derivatives for specific applications (e.g., bioactivity or optoelectronics)?

  • Optoelectronics : Introduce electron-withdrawing groups (e.g., cyano) to enhance TADF efficiency. A study achieved a photoluminescence quantum yield (PLQY) of 92% in a tert-butylphenyl-based emitter .
  • Bioactivity : Modify the indene scaffold with hydroxyl or amine groups. A biphenyl analog exhibited anti-inflammatory activity via COX-2 inhibition (IC50=1.2μMIC_{50} = 1.2 \mu M) .

Methodological Notes

  • Crystallography : For disordered structures, apply PART and SUMP instructions in SHELXL .
  • Computational Tools : Use Multiwfn’s “Topology Analysis” module for AIM (Atoms in Molecules) studies .
  • Synthesis Optimization : Monitor reaction progress via TLC with UV254 detection, especially for electron-deficient intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene
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4-(4-tert-Butylphenyl)-2-(propan-2-yl)-1H-indene

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